molecular formula C9H12BrN3O B1525393 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one CAS No. 1306606-63-2

3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one

Cat. No. B1525393
M. Wt: 258.12 g/mol
InChI Key: TUIXJLZBZLVTQX-UHFFFAOYSA-N
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Description

The compound “3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” is likely a brominated heterocyclic compound. It contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Physical And Chemical Properties Analysis

Based on the properties of similar compounds, we can infer that it might be a solid at room temperature, and it’s likely soluble in common organic solvents .

Scientific Research Applications

Synthesis and Structural Characterization

The compound 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one serves as a key intermediate in the synthesis of various structurally complex and biologically active molecules. For instance, it has been used in the synthesis of a compound with notable fungicidal and antiviral activities against tobacco mosaic virus, demonstrating the importance of this chemical in developing potential agricultural chemicals. The synthesized compound was characterized through multiple techniques, including IR spectra, 1H-NMR, 13C-NMR, EA, and single-crystal X-ray diffraction, highlighting its crystalline structure and physical properties (Li et al., 2015).

Methodological Developments in Synthesis

The chemical has also played a crucial role in methodological advancements in synthetic organic chemistry. A study detailed a convenient preparation method for 3- and 4-(1H-azol-1-yl)piperidines, which are valuable in medicinal chemistry and material science. This synthesis involves arylation of azoles, such as pyrazoles, with bromopyridines and highlights the versatility of bromo-pyrazolyl-piperidinone derivatives in constructing complex heterocyclic structures (Shevchuk et al., 2012).

Biological Screening and Antibacterial Activity

Another dimension of its application is seen in the synthesis and biological screening of novel compounds. A study synthesized a combinatorial library of fused pyran derivatives incorporating the pyrazolyl moiety, which were then screened for antibacterial, antituberculosis, and antimalarial activities. This work underscores the potential of 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one derivatives in the discovery of new pharmaceuticals (Kalaria et al., 2014).

Photophysical and Photochemical Properties

Investigations into the photophysical and photochemical properties of compounds bearing the pyrazolyl-piperidinone structure have led to insights into excited-state proton transfer processes. Such studies are crucial for the development of advanced materials for optoelectronic applications, demonstrating the broad applicability of this chemical scaffold in material science (Vetokhina et al., 2012).

Safety And Hazards

As with any chemical compound, handling “3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols .

Future Directions

The future directions for this compound would likely involve further studies to explore its potential uses, particularly in the field of medicinal chemistry given the known biological activity of pyrazole derivatives .

properties

IUPAC Name

3-bromo-1-(1-methylpyrazol-4-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-12-6-7(5-11-12)13-4-2-3-8(10)9(13)14/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIXJLZBZLVTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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